Iothalamate meglumine

contrast media osmolality carotid arteriography patient tolerability

Select iothalamate meglumine for cerebral angiography where the meglumine cation confers quantitatively reduced neurotoxicity versus sodium iothalamate or sodium diatrizoate formulations. For measured GFR determination, maintain exclusive marker use across study phases—a documented 15% proportional bias exists between iothalamate and iohexol clearance values (iohexol/iothalamate ratio = 0.85; 95% CI, 0.83–0.88). As a high-osmolar ionic monomer (osmolality ~1400–1500 mOsm/kg), procurement cost is lower than low-osmolar alternatives. For cardiovascular applications requiring high flow rates through small-bore catheters, consider combined meglumine/sodium iothalamate formulations to balance safety with reduced viscosity.

Molecular Formula C18H26I3N3O9
Molecular Weight 809.1 g/mol
CAS No. 13087-53-1
Cat. No. B1672089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIothalamate meglumine
CAS13087-53-1
SynonymsConray 60
Iotalamate Meglumine
Iotalamate, Meglumine
Iotalamate, Methylglucamine
Iothalamate Meglumine
Iothalamate, Meglumine
Iothalamate, Methylglucamine
Iothalamic Acid Meglumine
Iothalamic Acid Methylglucamine
Meglumine Iotalamate
Meglumine Iothalamate
Meglumine, Iotalamate
Meglumine, Iothalamate
Meglumine, Iothalamic Acid
Methylglucamine Iotalamate
Methylglucamine Iothalamate
Methylglucamine, Iothalamic Acid
Molecular FormulaC18H26I3N3O9
Molecular Weight809.1 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I.CNCC(C(C(C(CO)O)O)O)O
InChIInChI=1S/C11H9I3N2O4.C7H17NO5/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2H3,(H,15,18)(H,16,17)(H,19,20);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1
InChIKeyVLHUSFYMPUDOEL-WZTVWXICSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Iothalamate Meglumine CAS 13087-53-1: High-Osmolar Ionic Monomer Contrast Agent for Diagnostic Imaging and GFR Measurement


Iothalamate meglumine (CAS 13087-53-1) is the meglumine salt of iothalamic acid, a triiodinated benzoic acid derivative that functions as a high-osmolar ionic monomeric radiographic contrast medium . The compound contains 47% organically bound iodine and dissociates in solution into two osmotically active particles—the radiopaque iothalamate anion and the non-radiopaque meglumine cation [1]. Classified among first-generation ionic high-osmolar contrast media (HOCM), iothalamate meglumine formulations such as Conray 60 (60% w/v, 282 mg I/mL) exhibit osmolality values of approximately 1400–1500 mOsm/kg, which is roughly 5–7 times that of plasma [2]. The compound is indicated for angiography, excretory urography, arthrography, cholangiography, contrast-enhanced CT procedures, and—notably—serves as an exogenous filtration marker for measured glomerular filtration rate (mGFR) determination via urinary or plasma clearance methods .

Iothalamate Meglumine Procurement: Why Cation Selection and Osmolality Class Prevent Direct Substitution


Iothalamate meglumine cannot be simply interchanged with either iothalamate sodium formulations or with alternative ionic contrast agents such as diatrizoate meglumine or ioxaglate meglumine, despite their shared triiodinated benzoic acid scaffold. The meglumine cation confers distinct cerebrovascular safety properties relative to sodium salts, with the meglumine salt demonstrating reduced neurotoxicity in cerebral angiography applications [1]. Simultaneously, as a high-osmolar ionic monomer, iothalamate meglumine resides in a different osmolality class from low-osmolar ionic dimers (ioxaglate) or non-ionic monomers (iohexol), resulting in fundamentally different hemodynamic and patient tolerability profiles that preclude therapeutic equivalence [2]. Furthermore, even between structurally homologous ionic monomers (iothalamate vs. diatrizoate), differences in cardiodepressive effects and neurotoxicity rankings have been quantitatively established, meaning formulary substitution without accounting for these differentials risks altered safety outcomes and non-comparable clinical data [3].

Iothalamate Meglumine Technical Data Sheet: Quantitative Differentiation Against Comparators


Osmolality Class and Patient Tolerability: Iothalamate Meglumine vs. Ioxaglate Meglumine

In a direct head-to-head clinical trial comparing meglumine iothalamate (Conray 280, 28% iodine, high-osmolar ionic monomer) with sodium/meglumine ioxaglate (Hexabrix, 32% iodine, low-osmolar ionic dimer) for carotid arteriography in 33 conscious patients, the low-osmolar ioxaglate formulation demonstrated significantly superior patient tolerability [1]. The ioxaglate solution produced approximately one-third the osmolality of the iothalamate formulation at equivalent iodine concentrations [1].

contrast media osmolality carotid arteriography patient tolerability HOCM vs LOCM

Cerebrovascular Safety: Meglumine Salt vs. Sodium Salt in Cerebral Angiography

Comparative neurotoxicity evaluation in rabbit models of cerebral angiography established a clear toxicity ranking among iodinated ionic contrast media. Diatrizoate sodium meglumine was identified as the most toxic agent, followed by diatrizoate meglumine, with iothalamate meglumine demonstrating the lowest neurotoxicity among the ionic agents tested in terms of blood-brain barrier disruption and coupled perfusion decline [1]. Separately, product selection guidelines explicitly state that meglumine salts of iothalamic acid are less toxic in the cerebral circulation than sodium salts, leading to the recommendation that iothalamate meglumine be used preferentially for cerebral angiography applications [2].

cerebral angiography neurotoxicity ionic contrast media blood-brain barrier

Cardiodepressive Effects: Iothalamate Meglumine vs. Diatrizoate Formulations

Experimental comparison of high-concentration ionic contrast media revealed differential cardiodepressive profiles between iothalamate meglumine and meglumine-sodium diatrizoate [1]. Meglumine iothalamate produced the most severe influence on spontaneous contraction rate among the tested agents, while meglumine-sodium diatrizoate induced the greatest initial reduction in contraction amplitude and work index [1]. These differential cardiodynamic effects indicate that iothalamate and diatrizoate formulations are not interchangeable in cardiac imaging contexts without consideration of their distinct hemodynamic impact profiles.

cardiodepression contrast media toxicity coronary angiography ionic monomers

Glomerular Filtration Rate Measurement: Iothalamate Clearance vs. Iohexol Clearance Discordance

In a diagnostic accuracy study of 150 participants with a wide range of GFRs, simultaneous urinary clearances of iothalamate and iohexol were measured using a validated LC-MS/MS assay [1]. Mean iohexol clearance was 52±28 mL/min/1.73 m², while mean iothalamate clearance was 60±34 mL/min/1.73 m² [1]. The proportional bias of iohexol to iothalamate urinary clearance was 0.85 (95% CI, 0.83–0.88), indicating that iohexol clearance values are approximately 15% lower than iothalamate clearance values across the GFR range [1]. This discordance was consistent and proportional, meaning that GFR measurements obtained with these two markers are not directly interchangeable without applying a correction factor.

measured GFR renal clearance exogenous filtration marker iohexol LC-MS/MS

Physicochemical Properties: Iothalamate Meglumine vs. Sodium Salt Formulations

Systematic comparison of sodium and methylglucamine (meglumine) salts of iothalamate reveals a fundamental trade-off between toxicity and physicochemical performance [1]. Sodium iothalamate solutions exhibit lower viscosity and faster flow rates compared to meglumine iothalamate solutions at equivalent iodine concentrations, but this comes at the cost of increased toxicity to the myocardium, cerebral circulation, and spinal cord [1]. The 80% sodium iothalamate solution (Angio-Conray) remains crystal clear at 0°C with low viscosity, enabling higher iodine injection rates than previously available media, while meglumine iothalamate 60% (Conray) demonstrates higher viscosity but superior safety margins for neurovascular and myocardial tissues [2]. Combined sodium/meglumine iothalamate formulations (e.g., Vascoray, with sodium to meglumine ratio of 1:2) were developed specifically to balance the low-toxicity/high-viscosity profile of the meglumine salt with the higher-toxicity/low-viscosity profile of the sodium salt [1].

viscosity iodine content physicochemical properties flow rate formulation

Formulation-Specific Adverse Event Profile: Vascoray vs. Renografin in Coronary Arteriography

In a large clinical series of 2258 patients undergoing selective coronary arteriography, the iothalamate-based formulation Vascoray (sodium iothalamate 26% / meglumine iothalamate 52%, sodium to meglumine ratio 1:2, containing 410 mEq/L sodium) was compared with the diatrizoate-based formulation Renografin-76 (meglumine diatrizoate 66% / sodium diatrizoate 10%) [1]. While radiopacity and overall adverse reaction types were similar, the frequency of adverse reactions was significantly higher with Vascoray in specific patient subgroups including those with constrictive pericarditis, dissecting aortic aneurysm, and primary pulmonary hypertension (p < 0.05) [1]. Differences in the frequency of hypotension, sinus bradycardia, and transient asystole between the two groups were also statistically significant [1]. Notably, ventricular arrhythmias occurred in 6% of patients with primary myocardial disease compared to 0.7% in those without cardiac abnormality (p < 0.01), though no significant difference existed between the two contrast agent groups for this parameter [1].

coronary arteriography adverse reactions contrast media safety Vascoray Renografin

Iothalamate Meglumine Application Scenarios: Evidence-Backed Use Cases for Procurement Planning


Cerebral Angiography: Meglumine Salt Selection for Reduced Neurotoxicity

For cerebral angiography applications, procurement of iothalamate meglumine rather than iothalamate sodium or diatrizoate sodium formulations is supported by quantitative neurotoxicity ranking data showing that meglumine salts of iothalamic acid produce less blood-brain barrier disruption and cerebral perfusion decline than sodium-containing alternatives [1]. Clinical product selection guidelines explicitly recommend diatrizoate meglumine or iothalamate meglumine for cerebral angiography based on their reduced toxicity in the cerebral circulation relative to sodium salts [2]. This application scenario represents the strongest evidence-based differentiation for iothalamate meglumine procurement—the cation selection (meglumine vs. sodium) directly determines neurovascular safety margins.

Measured Glomerular Filtration Rate (mGFR) Determination via Iothalamate Clearance

Iothalamate meglumine serves as an exogenous filtration marker for measured GFR determination via urinary or plasma clearance methods. However, procurement decisions for GFR measurement protocols must account for the documented 15% proportional bias between iothalamate and iohexol clearance values (iohexol/iothalamate clearance ratio = 0.85; 95% CI, 0.83–0.88) [3]. This systematic discordance means that longitudinal patient monitoring, multi-center clinical trials, and cross-study comparisons require marker consistency. Institutions and contract research organizations procuring iothalamate meglumine for GFR measurement should either maintain exclusive use of iothalamate across all study phases or apply validated conversion factors when comparing iothalamate-derived data with iohexol-derived data from other sites.

Combined Meglumine/Sodium Iothalamate Formulations for High-Flow-Rate Cardiovascular Imaging

For angiocardiography, aortography, and other cardiovascular applications requiring high iodine injection rates through small-bore catheters, the higher viscosity of pure meglumine iothalamate (Conray 60) relative to sodium iothalamate (Angio-Conray 80) may limit achievable flow rates [4]. Combined meglumine/sodium iothalamate formulations such as Vascoray (sodium to meglumine ratio 1:2, viscosity 14.0 cps at 25°C and 9.0 cps at 37.5°C) were specifically developed to balance the favorable safety profile of the meglumine salt with the low-viscosity, high-flow-rate characteristics of the sodium salt [5]. Procurement for cardiovascular imaging should consider whether pure meglumine iothalamate or combined-salt formulations are more appropriate based on the specific flow rate requirements of the planned procedures and the patient population's cardiac risk profile.

Cost-Conscious Diagnostic Imaging with Acceptable High-Osmolar Tolerability Profile

Iothalamate meglumine, as a high-osmolar ionic monomer, remains procurable at lower cost compared to low-osmolar and iso-osmolar alternatives, with cost differences between iothalamate and diatrizoate media described as typically minimal [2]. However, procurement for patient tolerability-sensitive procedures (e.g., peripheral arteriography, venography) must weigh this cost advantage against the demonstrated 90.9% patient preference for low-osmolar ioxaglate over iothalamate meglumine in carotid arteriography due to reduced heat sensation discomfort [6]. This application scenario is appropriate for institutional settings where cost constraints are paramount and where the 5–7× plasma osmolality of iothalamate meglumine (approximately 1400–1500 mOsm/kg) is clinically acceptable for the intended patient population and procedure type [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iothalamate meglumine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.